(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine
Overview
Description
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H16N6.
Mechanism of Action
Target of Action
The primary targets of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This results in a decrease in the signaling pathways that these kinases are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . Furthermore, it has been shown to inhibit the expression of c-Met and VEGFR-2 in A549 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine): Shares a similar core structure but lacks the methanamine group.
(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol): Contains a hydroxyl group instead of the methanamine group.
Uniqueness
The uniqueness of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c12-6-9-2-1-4-16(7-9)10-11-15-14-8-17(11)5-3-13-10/h3,5,8-9H,1-2,4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZSAAIDOOJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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